

Application Note: Flow Cytometric Analysis of 8-Oxoguanine in Immune Cells

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Compound of Interest

Compound Name: 8-Oxoguanine

Cat. No.: B145757

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Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, can lead to cellular damage. One of the most significant consequences of oxidative stress is damage to nucleic acids. **8-Oxoguanine** (8-oxoG), also known as 8-hydroxyguanine (8-OHG), is a major product of DNA oxidation and serves as a crucial biomarker for oxidative stress and DNA damage.[1][2] The accumulation of 8-oxoG in DNA can lead to G:C to T:A transversions, contributing to mutagenesis and genomic instability.

Immune cells are particularly susceptible to and involved in oxidative stress. During inflammatory responses, immune cells such as neutrophils and macrophages generate ROS as part of their host defense mechanisms. However, excessive or chronic ROS production can lead to damage in these immune cells, affecting their function and contributing to the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer.[1][3] Therefore, the accurate quantification of 8-oxoG in different immune cell subsets is of significant interest to researchers in immunology, drug development, and toxicology.

Flow cytometry offers a powerful platform for the rapid, single-cell analysis of 8-oxoG levels within heterogeneous immune cell populations.[4][5] This technique allows for the simultaneous measurement of intracellular 8-oxoG along with the expression of cell surface markers, enabling the characterization of oxidative DNA damage in specific immune cell subsets such as T lymphocytes, B lymphocytes, monocytes, and neutrophils.

Principle of the Assay

The flow cytometric detection of 8-oxoG is based on intracellular staining using a specific antibody that recognizes the 8-oxoG lesion in DNA. The general workflow involves the following key steps:

- **Sample Preparation:** Isolation of immune cells, typically peripheral blood mononuclear cells (PBMCs) or whole blood.
- **Cell Surface Staining:** Incubation with fluorochrome-conjugated antibodies against specific cell surface markers to identify different immune cell populations.
- **Fixation and Permeabilization:** Treatment of cells to preserve cellular structures and allow intracellular access of the anti-8-oxoG antibody.
- **DNA Denaturation:** A critical step to expose the 8-oxoG epitope within the DNA double helix for antibody binding.[\[5\]](#)[\[6\]](#)
- **Intracellular Staining:** Incubation with a fluorochrome-conjugated anti-8-oxoG antibody.
- **Flow Cytometric Analysis:** Acquisition of data on a flow cytometer to quantify the fluorescence intensity of 8-oxoG staining within different immune cell gates.

Applications

- **Immunotoxicology:** Assessing the impact of drugs, chemicals, or environmental pollutants on oxidative DNA damage in immune cells.
- **Inflammatory and Autoimmune Diseases:** Investigating the role of oxidative stress in the pathophysiology of diseases such as rheumatoid arthritis, lupus, and inflammatory bowel disease.
- **Oncology:** Studying the involvement of oxidative DNA damage in cancer development and the response to therapies.[\[4\]](#)
- **Aging Research:** Evaluating the accumulation of oxidative DNA damage in immune cells during the aging process.

- Drug Development: Screening of antioxidant compounds and evaluating their efficacy in protecting immune cells from oxidative damage.

Data Presentation

The following tables summarize representative quantitative data on **8-oxoguanine** levels in immune cells, as measured by flow cytometry and other methods.

Table 1: **8-Oxoguanine** Levels in Immune Cells in Human Diseases

Cell Type	Disease State	Parameter	Value	Reference
Granulocytes & Lymphocytes	Myelodysplastic Syndrome (MDS)	Geometric Mean Fluorescence of 8-oxoG	Increased in 67% of MDS cases	[4]
Peripheral Blood Mononuclear Cells (PBMCs)	Esophageal and Cardia Cancers	8-oxodG/10 ⁶ 2'-dG	7.2 ± 2.6 (Patients) vs. 4.9 ± 1.9 (Controls)	[7]
Peripheral Mononuclear Cells (PMNCs)	Gastric Cancer	8-oxodG/10 ⁶ dG	8.43 ± 1.3 (Patients) vs. 4.16 ± 0.73 (Controls)	[1]

Table 2: Experimental Induction of **8-Oxoguanine** in Immune Cells

Cell Type	Treatment	Parameter	Result	Reference
Monocytes and Macrophages	Phorbol 12-myristate 13-acetate (PMA)	8-OHdG Immunostaining	Clear increase in 8-OHdG staining after treatment	[8]
Human Monocyte-derived Dendritic Cells (moDCs)	8-oxoG (1-100 μ M)	Expression of CD40, CD86, CD83, HLA-DQ	Significantly enhanced expression	[9]
Alveolar Type II Cells	Hyperoxia	Percentage of 8-oxoG positive cells	Increased from ~4% to ~12%	[10]

Experimental Protocols

Protocol 1: Simultaneous Staining of Cell Surface Markers and Intracellular 8-Oxoguanine in Human PBMCs

This protocol describes a method for the simultaneous analysis of cell surface markers and intracellular 8-oxoG in human PBMCs.

Materials:

- Human PBMCs, freshly isolated or cryopreserved
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% Fetal Bovine Serum)
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19)
- Fixable Viability Dye
- Fixation/Permeabilization Buffer Kit (e.g., commercially available kits)

- 2N HCl
- 0.1 M Sodium Borate Buffer (pH 8.5)
- FITC-conjugated anti-8-oxoG antibody
- 12x75 mm FACS tubes
- Flow cytometer

Procedure:

- Cell Preparation:
 - Start with a single-cell suspension of human PBMCs at a concentration of $1-2 \times 10^6$ cells per tube.
 - Wash the cells once with PBS.
- Viability Staining:
 - Resuspend the cells in PBS and add a fixable viability dye according to the manufacturer's instructions.
 - Incubate for 15-30 minutes at 4°C, protected from light.
 - Wash the cells with FACS buffer.
- Cell Surface Staining:
 - Resuspend the cells in 100 µL of FACS buffer.
 - Add the pre-titrated amounts of fluorochrome-conjugated antibodies for cell surface markers.
 - Incubate for 30 minutes at 4°C, protected from light.
 - Wash the cells twice with FACS buffer.

- Fixation:
 - Resuspend the cell pellet in 100-200 μ L of Fixation Buffer.
 - Incubate for 20 minutes at room temperature, protected from light.
 - Wash the cells once with Permeabilization/Wash Buffer.
- Permeabilization:
 - Resuspend the fixed cells in Permeabilization/Wash Buffer.
 - Incubate for 10-15 minutes at room temperature.
- DNA Denaturation:
 - Centrifuge the cells and discard the supernatant.
 - Resuspend the cell pellet in 1 mL of 2N HCl.[\[5\]](#)
 - Incubate for 20-30 minutes at room temperature.
 - Immediately add 1 mL of 0.1 M sodium borate buffer to neutralize the acid.[\[5\]](#)
 - Centrifuge the cells and wash twice with Permeabilization/Wash Buffer.
- Intracellular Staining for **8-Oxoguanine**:
 - Resuspend the cell pellet in 100 μ L of Permeabilization/Wash Buffer.
 - Add the FITC-conjugated anti-8-oxoG antibody.
 - Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.
 - Wash the cells twice with Permeabilization/Wash Buffer.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in 300-500 μ L of FACS buffer.

- Acquire the samples on a flow cytometer.
- Set up appropriate compensation controls using single-stained samples or compensation beads.
- Gate on single, live cells, and then identify immune cell subsets based on their surface marker expression.
- Analyze the fluorescence intensity of the 8-oxoG staining within each gated population.

Protocol 2: Induction of Oxidative Stress (Positive Control)

To validate the 8-oxoG staining protocol, it is recommended to include a positive control where oxidative stress is induced in the cells.

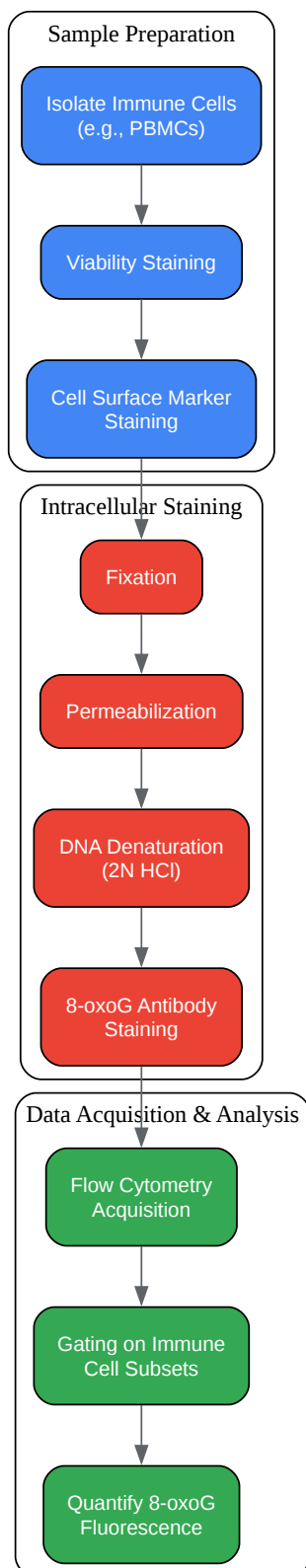
Materials:

- Immune cells (e.g., PBMCs, cell line)
- Hydrogen Peroxide (H₂O₂) or Phorbol 12-myristate 13-acetate (PMA)
- Cell culture medium

Procedure:

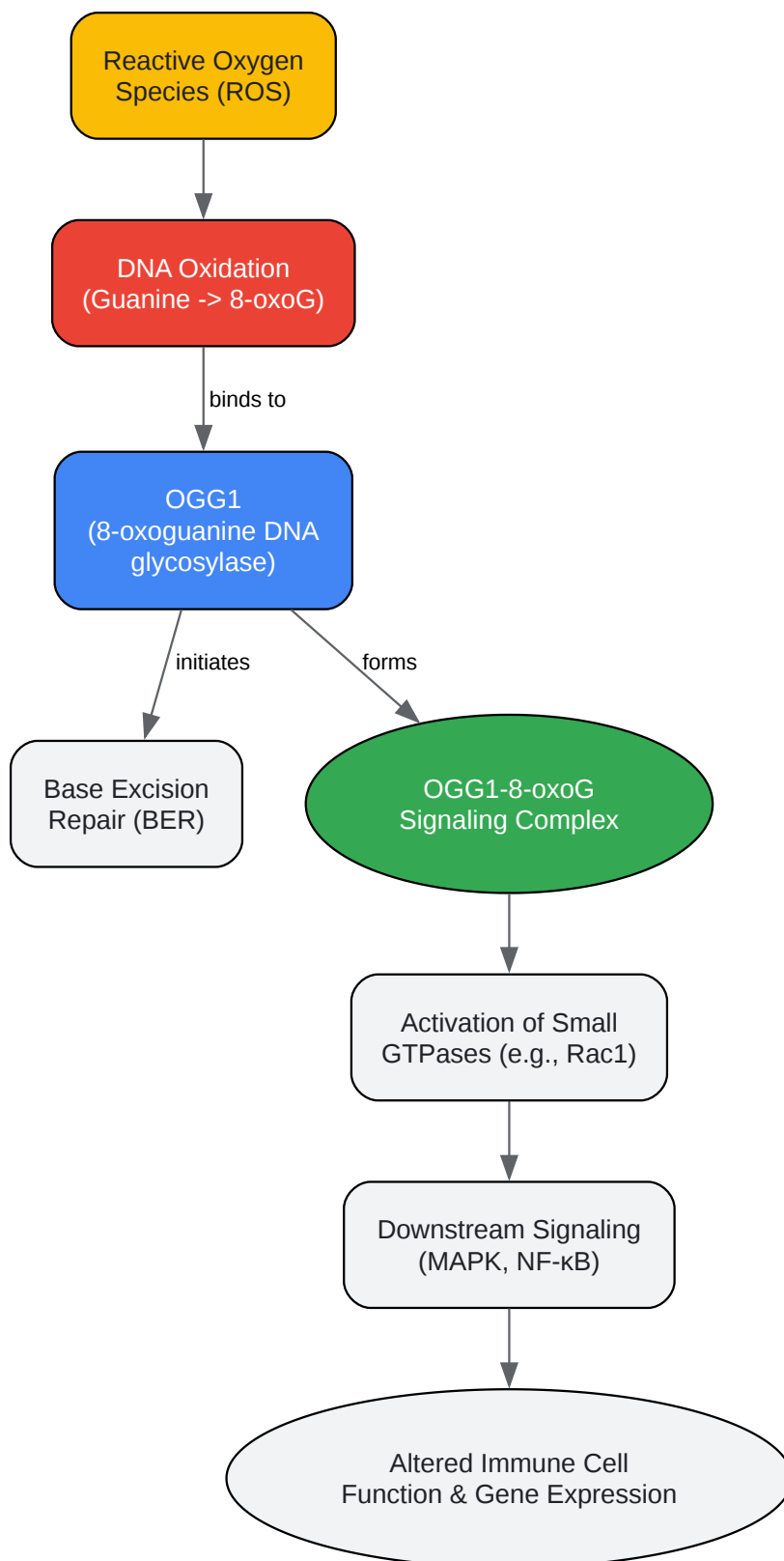
- Culture the immune cells under standard conditions.
- Treat the cells with an ROS-inducing agent. For example:
 - Incubate with 100-500 μ M H₂O₂ for 1-2 hours.
 - Incubate with 50-100 ng/mL PMA for 15-30 minutes.^[8]
- Wash the cells to remove the inducing agent.
- Proceed with the staining protocol as described in Protocol 1.

Mandatory Visualization



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Caption: Experimental workflow for flow cytometric analysis of **8-Oxoguanine**.



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Caption: **8-Oxoguanine** signaling pathway in immune cells.

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